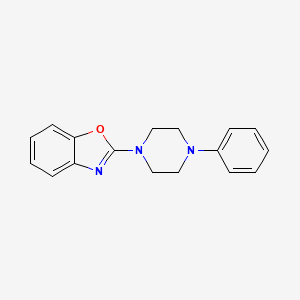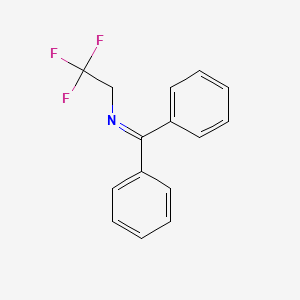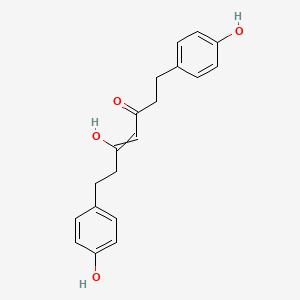
5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one is a diarylheptanoid, a type of natural phenolic compound. It is known for its presence in certain plant species, particularly in the rhizomes of Curcuma aromatica and Curcuma longa . This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one typically involves the condensation of appropriate phenolic compounds with heptanone derivatives under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography, ensures the isolation of the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters .
Scientific Research Applications
5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of phenolic compound reactivity and synthesis.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with cellular signaling pathways. These actions contribute to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one: Another diarylheptanoid with similar structural features but differing in the saturation of the heptane chain.
5-Hydroxy-7-(4’-hydroxy-3’-methoxyphenyl)-1-phenyl-3-heptanone: A related compound with additional methoxy groups, which may alter its reactivity and biological activity.
Uniqueness
5-Hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one is unique due to its specific structural features, including the presence of hydroxyl groups and a conjugated double bond system. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
426828-42-4 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one |
InChI |
InChI=1S/C19H20O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,13,20-22H,5-6,11-12H2 |
InChI Key |
KDQJUESCHJHOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=CC(=O)CCC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


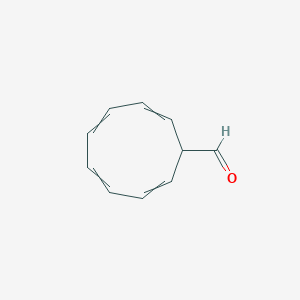
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
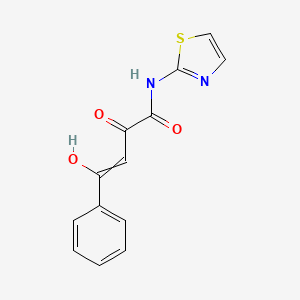
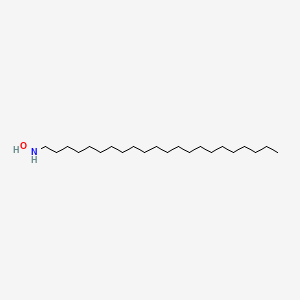
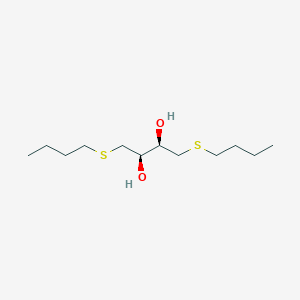
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
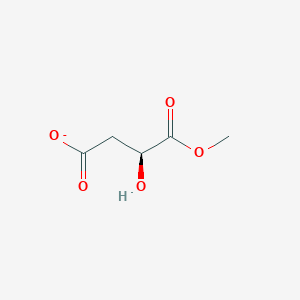

![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
